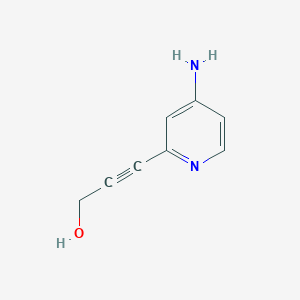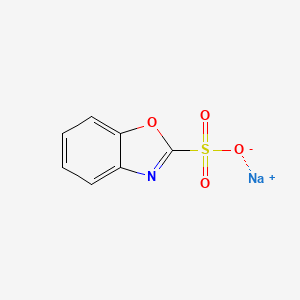
2-(2,6-Dichlorophenyl)-2-ethoxyacetamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY-: is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a 2,6-dichlorophenyl group and an ethoxy group attached to the acetamidoxime core, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY- typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the desired oxime. The reaction conditions usually require a solvent like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The 2,6-dichlorophenyl group enhances the compound’s binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-PHENOXYACETAMIDINE HYDROCHLORIDE
- (2-Chloro-6-fluorophenyl)acetamidoxime
Uniqueness
ACETAMIDOXIME,2-(2,6-DICHLOROPHENYL)-2-ETHOXY- is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethoxy group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
33954-74-4 |
|---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-2-16-9(10(13)14-15)8-6(11)4-3-5-7(8)12/h3-5,9,15H,2H2,1H3,(H2,13,14) |
InChI Key |
RULUMZSWTZNXCB-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(C1=C(C=CC=C1Cl)Cl)/C(=N/O)/N |
Canonical SMILES |
CCOC(C1=C(C=CC=C1Cl)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
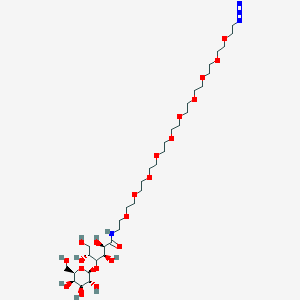
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)

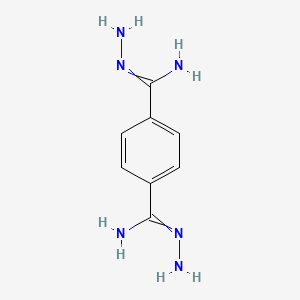

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
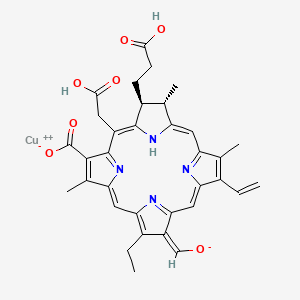
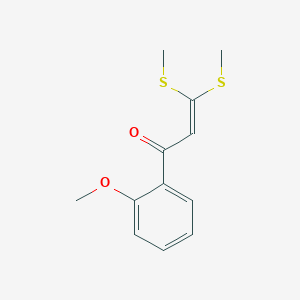
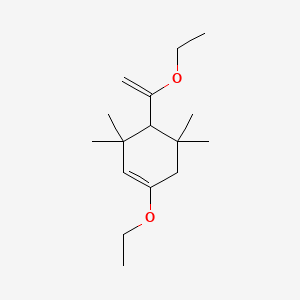
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
